Cas no 2227805-24-3 (rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a pyrazole substituent, offering a structurally unique scaffold for synthetic and medicinal chemistry applications. Its rigid cyclopropane core and heterocyclic moiety enhance stereochemical control and binding affinity, making it valuable for ligand design and asymmetric synthesis. The compound’s defined stereochemistry (rac-1R,3S) allows for precise modulation of biological activity, while the methyl groups on the cyclopropane ring improve stability. This amine intermediate is particularly useful in the development of agrochemicals and pharmaceuticals, where its balanced lipophilicity and functional group compatibility facilitate further derivatization. Its synthetic versatility and stereochemical purity make it a reliable building block for research and industrial applications.
rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine structure
2227805-24-3 structure
Product Name:rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine
CAS No:2227805-24-3
MF:C9H15N3
MW:165.235501527786
CID:5895907
PubChem ID:165853108
Update Time:2025-06-30

rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine
    • 2227805-24-3
    • EN300-1729268
    • Inchi: 1S/C9H15N3/c1-9(2)7(8(9)10)6-4-5-12(3)11-6/h4-5,7-8H,10H2,1-3H3/t7-,8-/m1/s1
    • InChI Key: UJANJCATIOCZGN-HTQZYQBOSA-N
    • SMILES: N[C@@H]1[C@@H](C2C=CN(C)N=2)C1(C)C

Computed Properties

  • Exact Mass: 165.126597491g/mol
  • Monoisotopic Mass: 165.126597491g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 43.8Ų

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Additional information on rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine

Comprehensive Overview of rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine (CAS No. 2227805-24-3)

The compound rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine (CAS No. 2227805-24-3) is a chiral cyclopropane derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the cyclopropane ring and the 1-methyl-1H-pyrazol-3-yl moiety, make it a valuable intermediate for the synthesis of bioactive molecules. Researchers are increasingly interested in this compound due to its stereochemical complexity and potential applications in drug discovery.

In recent years, the demand for chiral amines like rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine has surged, driven by the growing focus on enantioselective synthesis and green chemistry. This compound aligns with trends in sustainable pharmaceutical development, as its structure allows for efficient derivatization with minimal waste. Its CAS No. 2227805-24-3 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry and catalysis studies.

The 1-methyl-1H-pyrazol-3-yl group in this molecule is particularly noteworthy, as pyrazole derivatives are known for their diverse biological activities. This has led to increased interest in rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine as a precursor for novel therapeutics targeting neurological disorders and metabolic diseases. Online discussions often highlight its potential in addressing current healthcare challenges, such as the need for more selective kinase inhibitors.

From a synthetic perspective, the cyclopropane core of this compound offers intriguing possibilities. Cyclopropanes are valued for their ring strain, which can enhance binding affinity in drug-receptor interactions. The 2,2-dimethyl substitution pattern further modulates the molecule's conformational flexibility, a feature that drug designers frequently search for when optimizing pharmacokinetic properties. These characteristics explain why CAS No. 2227805-24-3 appears in numerous patent applications related to CNS-active compounds.

Analytical chemists have developed specialized methods for characterizing rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine, particularly chiral separation techniques to resolve its enantiomers. This aligns with industry demands for precise stereochemical control in API manufacturing. The compound's stability under various pH conditions makes it suitable for formulation studies, another hot topic in pharmaceutical forums where CAS No. 2227805-24-3 is often discussed alongside excipient compatibility questions.

Environmental considerations surrounding rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine have also gained attention. Its biodegradation pathways are currently under investigation, responding to regulatory pressures for greener synthetic intermediates. The presence of both amine and pyrazole functionalities allows for multiple metabolic routes, making it an interesting case study for environmental fate modeling software popular among computational chemists.

In material science applications, the rigid cyclopropane structure of this compound has inspired research into novel liquid crystal compositions. The 1-methyl-1H-pyrazol-3-yl group contributes to dipole moment adjustments, a property highly sought after in optoelectronic material design. This dual applicability in pharmaceuticals and advanced materials explains the growing publication rate featuring CAS No. 2227805-24-3 across interdisciplinary journals.

The synthetic accessibility of rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine from commodity chemicals has made it economically viable for scale-up. Process chemists frequently search for optimization strategies involving this intermediate, particularly regarding the key cyclopropanation step. Recent advances in flow chemistry have further increased interest in this molecule, as evidenced by conference proceedings mentioning CAS No. 2227805-24-3 in continuous manufacturing contexts.

Structural analogs of rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine have shown promise in addressing antibiotic resistance, a global health priority. While this specific compound isn't antimicrobial itself, its scaffold serves as a versatile platform for developing novel efflux pump inhibitors. This connection to urgent medical needs has driven academic and industrial research teams to investigate CAS No. 2227805-24-3 more extensively.

Quality control protocols for rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine emphasize chiral purity assessment, reflecting industry standards for stereochemically defined intermediates. The development of robust analytical methods for this compound has become a specialized area, with analytical chemistry forums regularly featuring discussions about CAS No. 2227805-24-3 in method validation contexts.

Looking forward, rac-(1R,3S)-2,2-dimethyl-3-(1-methyl-1H-pyrazol-3-yl)cyclopropan-1-amine is poised to play a significant role in fragment-based drug discovery. Its balanced lipophilicity and molecular complexity make it ideal for screening libraries, addressing the pharmaceutical industry's need for three-dimensional fragments. This application potential keeps CAS No. 2227805-24-3 consistently relevant in drug development conversations across professional networks.

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